molecular formula C24H31F3N2O4S B10824577 N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide

N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide

Cat. No.: B10824577
M. Wt: 500.6 g/mol
InChI Key: KEEHEUGOPCFXAV-VXKWHMMOSA-N
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Description

N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H31F3N2O4S and its molecular weight is 500.6 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the key intermediates, such as the amino alcohol and benzenesulfonamide precursors. These intermediates are then subjected to coupling reactions, often facilitated by catalysts under controlled temperatures and pressures to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity. Process optimization might include the use of automated systems for precise control of reaction parameters, purification processes like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation. The presence of functional groups such as the amino alcohol and benzenesulfonamide allows for diverse reactivity.

Common Reagents and Conditions: Typical reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution or condensation reactions. Reaction conditions often vary with temperature, solvent choice, and catalyst presence to drive specific transformations.

Major Products: Depending on the reaction pathway, major products can include modified benzenesulfonamides, substituted phenyl derivatives, and various amino alcohols. Each reaction product's formation relies on the specific reagents and conditions employed.

Scientific Research Applications

N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide finds extensive use across several scientific domains:

Chemistry: It serves as a precursor or intermediate in synthesizing more complex molecules and as a ligand in coordination chemistry. Biology: Its structural motifs allow it to interact with biological macromolecules, making it a useful probe in biochemical studies. Medicine: This compound has potential therapeutic applications due to its ability to modulate biological pathways, possibly acting as a pharmacological agent. Industry: It can be utilized in the development of materials with specific properties or as a chemical reagent in industrial processes.

Mechanism of Action

The compound's mechanism of action is closely tied to its molecular structure, allowing it to interact with various biological targets. The amino alcohol and trifluoromethoxy phenyl groups enable binding to enzymes or receptors, potentially inhibiting or activating specific pathways. These interactions often result in modulation of cellular functions, making the compound valuable for therapeutic research.

Comparison with Similar Compounds

Comparatively, N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide stands out due to its unique trifluoromethoxy phenyl group, which imparts distinct electronic and steric properties. Similar compounds include:

  • N-[(2S,3S)-3-amino-2-hydroxy-3-[phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide

  • N-[(2S,3S)-3-amino-2-hydroxy-3-[4-methoxyphenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide

These analogs, while similar, differ in the substituents attached to the phenyl group, resulting in variations in their chemical behavior and biological activity.

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Properties

IUPAC Name

N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31F3N2O4S/c1-23(2,3)17-9-13-20(14-10-17)34(31,32)29(18-5-4-6-18)15-21(30)22(28)16-7-11-19(12-8-16)33-24(25,26)27/h7-14,18,21-22,30H,4-6,15,28H2,1-3H3/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHEUGOPCFXAV-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(CC(C(C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C[C@@H]([C@H](C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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